

Introduction: The Significance of 7-Demethyl Ivabradine

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Compound of Interest

Compound Name: 7-Demethyl Ivabradine

Cat. No.: B601733

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7-Demethyl Ivabradine, chemically known as (S)-3-(3-(((3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)(methyl)amino)propyl)-7-hydroxy-8-methoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one, is a crucial molecule in the landscape of pharmaceutical analysis and development.^{[1][2]} As a significant metabolite and potential process-related impurity in the manufacturing of Ivabradine, a medication used for the symptomatic treatment of stable angina pectoris and heart failure, the availability of high-purity **7-Demethyl Ivabradine** is essential for analytical method development, validation, and quality control of the final drug product.^{[1][3]} This guide provides a comprehensive overview of plausible synthetic pathways for **7-Demethyl Ivabradine**, designed for researchers, scientists, and drug development professionals. The methodologies described herein are based on established principles of organic chemistry and analogous transformations reported in the scientific literature.

Proposed Synthetic Pathways: A Dual Approach

The synthesis of **7-Demethyl Ivabradine** can be approached from two primary strategic directions: a late-stage demethylation of an advanced intermediate or Ivabradine itself, and an early-stage synthesis involving the construction of a pre-functionalized phenolic benzazepine core.

Pathway 1: Late-Stage Selective O-Demethylation

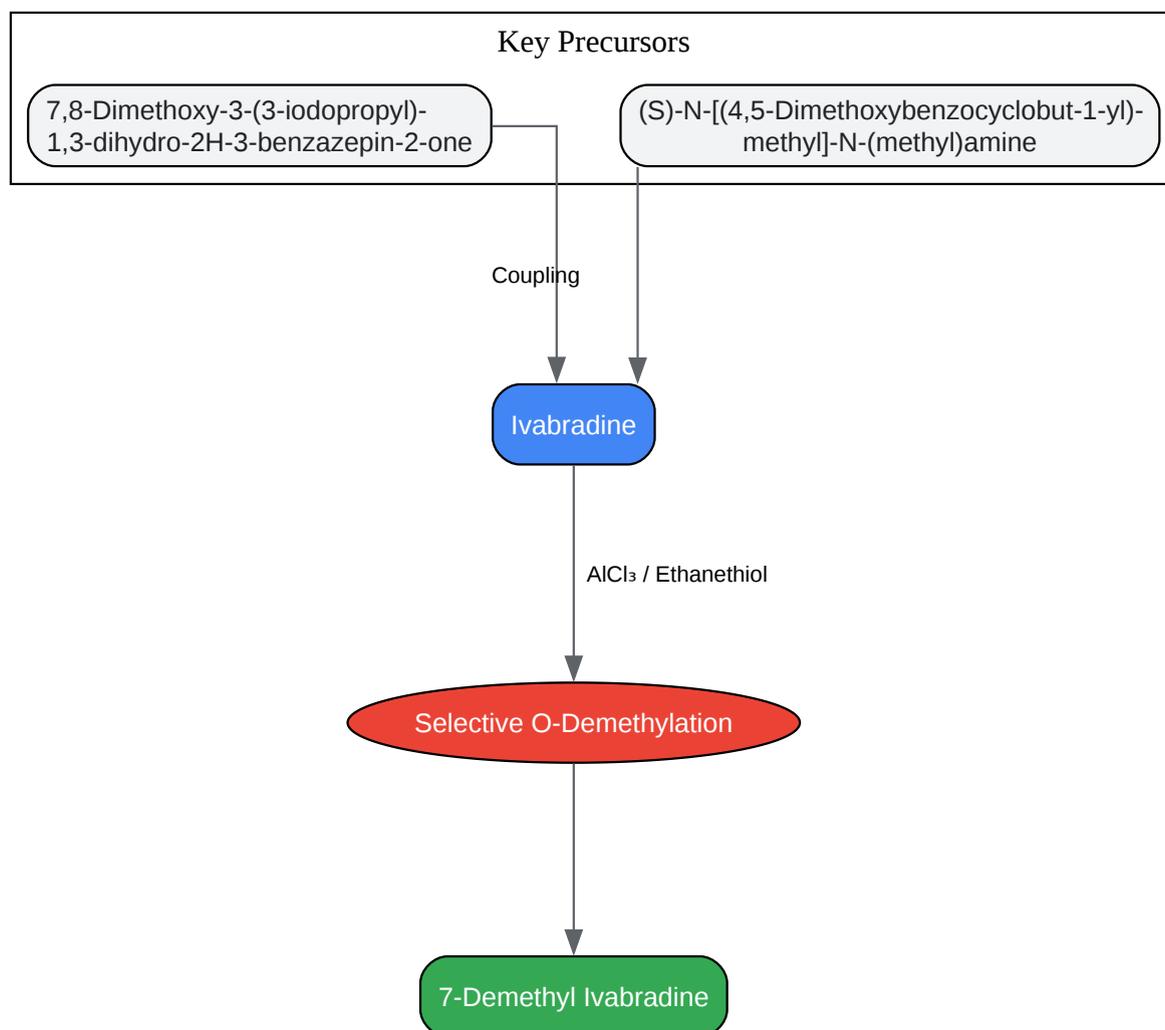
This approach leverages the well-established synthetic routes to Ivabradine, introducing the critical demethylation step at a later stage. The core challenge of this pathway lies in the

selective cleavage of the aryl methyl ether at the 7-position of the benzazepine ring without affecting the other methoxy groups or the tertiary amine functionality.

Rationale for Reagent Selection

The choice of a demethylating agent is critical. Reagents such as boron tribromide (BBr_3) are highly effective for cleaving aryl methyl ethers but can be aggressive and may interact with other functional groups.^[4] A milder and more selective approach might involve the use of aluminum chloride (AlCl_3) in combination with a nucleophile like ethanethiol or sodium iodide, or the use of hydrobromic acid (HBr).^{[5][6]} For the purpose of this guide, we will focus on a Lewis acid-mediated approach, which offers a balance of reactivity and selectivity.

Visualizing the Pathway



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Caption: Late-stage synthesis of **7-Demethyl Ivabradine** via selective demethylation.

Experimental Protocol: Late-Stage Demethylation

Step 1: Synthesis of Ivabradine

The synthesis of Ivabradine is well-documented and typically involves the coupling of two key intermediates: 7,8-dimethoxy-3-(3-iodopropyl)-1,3-dihydro-2H-3-benzazepin-2-one and (S)-N-

[[4,5-dimethoxybenzocyclobut-1-yl)-methyl]-N-(methyl)amine.[7]

- **Reaction:** A mixture of 7,8-dimethoxy-3-(3-iodopropyl)-1,3-dihydro-2H-3-benzazepin-2-one, (S)-N-[[4,5-dimethoxybenzocyclobut-1-yl)-methyl]-N-(methyl)amine, and a suitable base (e.g., potassium carbonate) in a solvent such as acetonitrile is stirred at an elevated temperature.
- **Work-up:** After completion of the reaction (monitored by HPLC), the mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield Ivabradine.

Step 2: Selective O-Demethylation of Ivabradine

- **Preparation:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve Ivabradine (1 equivalent) in anhydrous dichloromethane (DCM).
- **Cooling:** Cool the solution to 0 °C using an ice bath.
- **Reagent Addition:** Slowly add anhydrous aluminum chloride (AlCl₃, 2.5 equivalents) to the stirred solution, followed by the dropwise addition of ethanethiol (3 equivalents).
- **Reaction:** Allow the reaction mixture to stir at 0 °C for one hour and then let it warm to room temperature, monitoring the progress by Thin Layer Chromatography (TLC) or HPLC.
- **Quenching:** Upon completion, carefully quench the reaction by slowly adding it to a cooled aqueous solution of 1M HCl.
- **Extraction:** Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure **7-Demethyl Ivabradine**.

Parameter	Value
Starting Material	Ivabradine
Key Reagents	Aluminum Chloride (AlCl ₃), Ethanethiol
Solvent	Dichloromethane (DCM)
Temperature	0 °C to Room Temperature
Reaction Time	2-6 hours (monitored)
Purification	Column Chromatography

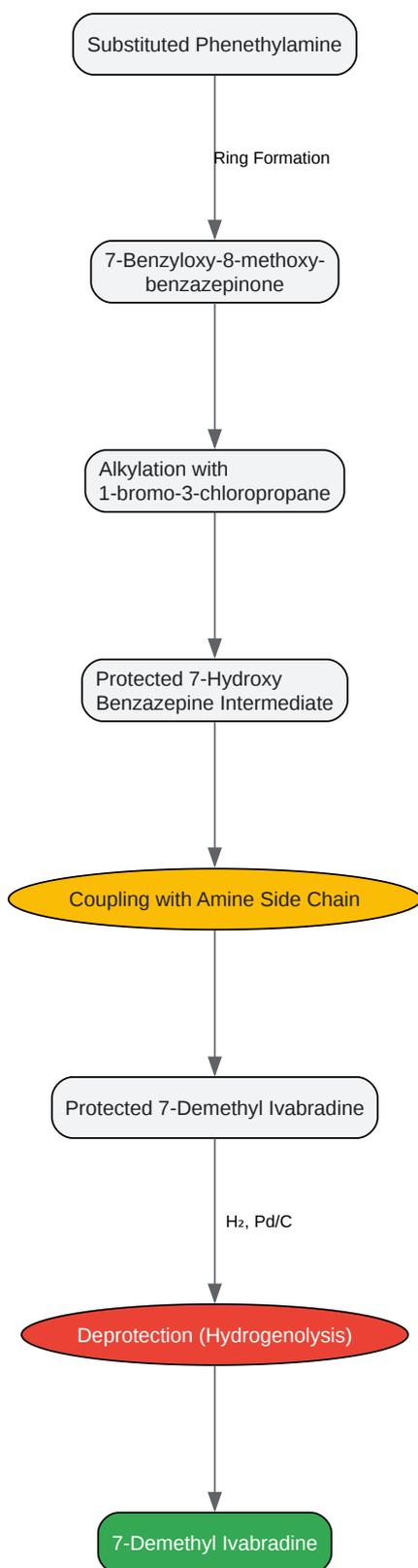
Pathway 2: Early-Stage Synthesis with a Phenolic Benzazepine Core

This more convergent approach involves the synthesis of a 7-hydroxy-8-methoxy-benzazepine intermediate, which is then coupled with the side chain precursor. This strategy avoids the potential for side reactions associated with demethylating a complex molecule like Ivabradine. However, it necessitates a protecting group strategy for the phenolic hydroxyl group during the synthesis.

Rationale for Protecting Group Selection

The phenolic hydroxyl group is acidic and nucleophilic, and therefore requires protection during subsequent alkylation steps. A benzyl (Bn) or a silyl ether (e.g., TBDMS) protecting group would be suitable. For this guide, we will utilize a benzyl protecting group due to its stability under basic conditions and its ease of removal via hydrogenolysis.

Visualizing the Pathway



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Caption: Convergent synthesis of **7-Demethyl Ivabradine** via a protected phenolic intermediate.

Experimental Protocol: Early-Stage Synthesis

Step 1: Synthesis of 7-Benzyloxy-8-methoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one

This intermediate can be synthesized from a suitably protected phenethylamine derivative through a multi-step process involving cyclization to form the benzazepine ring system.

Step 2: Alkylation of the Protected Benzazepine

- Preparation: To a solution of 7-benzyloxy-8-methoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one (1 equivalent) in anhydrous DMF, add sodium hydride (NaH, 1.2 equivalents) portion-wise at 0 °C under a nitrogen atmosphere.
- Reaction: Stir the mixture for 30 minutes, then add 1-bromo-3-chloropropane (1.5 equivalents) dropwise. Allow the reaction to warm to room temperature and stir overnight.
- Work-up: Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Step 3: Coupling with the Amine Side Chain

- Halogen Exchange: Convert the terminal chloride of the alkylated benzazepine to an iodide by treating it with sodium iodide in acetone to increase its reactivity.
- Coupling: React the resulting iodo-intermediate with (S)-N-[(4,5-dimethoxybenzocyclobut-1-yl)-methyl]-N-(methyl)amine (1 equivalent) in the presence of potassium carbonate in acetonitrile at reflux.
- Purification: After work-up as described in Pathway 1, purify the crude product to obtain the protected **7-Demethyl Ivabradine**.

Step 4: Deprotection

- Hydrogenolysis: Dissolve the protected **7-Demethyl Ivabradine** in methanol or ethanol. Add 10% Palladium on carbon (Pd/C) catalyst.
- Reaction: Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC/HPLC).
- Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol. Concentrate the filtrate under reduced pressure to yield **7-Demethyl Ivabradine**.

Parameter	Value
Key Intermediate	7-Benzyloxy-8-methoxy-benzazepinone
Protecting Group	Benzyl (Bn)
Alkylation Reagent	1-Bromo-3-chloropropane
Coupling Partner	(S)-N-[(4,5-Dimethoxybenzocyclobut-1-yl)-methyl]-N-(methyl)amine
Deprotection	Catalytic Hydrogenolysis (H ₂ , Pd/C)
Purification	Column Chromatography at intermediate steps

Precursor Synthesis and Availability

The key precursors for both pathways are derivatives of benzazepinone and benzocyclobutane. While some of these are commercially available, others may need to be synthesized. The synthesis of (S)-N-[(4,5-dimethoxybenzocyclobut-1-yl)-methyl]-N-(methyl)amine is a chiral synthesis that often involves resolution or asymmetric synthesis to obtain the desired enantiomer.^{[8][9]} The synthesis of the benzazepinone core typically starts from substituted phenethylamines.^[3]

Characterization and Quality Control

The final product, **7-Demethyl Ivabradine**, and all key intermediates should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:

- High-Performance Liquid Chromatography (HPLC): To determine purity and quantify impurities.
- Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): To elucidate and confirm the chemical structure.

Conclusion

This technical guide has outlined two robust and scientifically sound, albeit hypothetical, synthetic pathways for the preparation of **7-Demethyl Ivabradine**. The late-stage demethylation offers a more direct route if selectivity can be controlled, while the early-stage synthesis provides a more controlled, convergent approach. The choice of pathway will depend on the specific capabilities of the laboratory, the availability of starting materials, and the desired scale of the synthesis. The protocols and strategies presented here provide a solid foundation for researchers and drug development professionals to produce this important analytical standard.

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